molecular formula C21H18N2O3 B2590790 2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896853-84-2

2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2590790
CAS No.: 896853-84-2
M. Wt: 346.386
InChI Key: NRMNAPQIWVNYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetically tailored chromenopyrimidine derivative of significant interest in medicinal chemistry and pharmacological research. Chromenopyrimidines are a privileged scaffold in drug discovery, with documented scientific investigations highlighting their broad therapeutic potential, including antitumor , antimicrobial , and anti-inflammatory activities . Specifically, some chromenopyrimidine analogues have been identified as inhibitors of the NF-κB signaling pathway, a key target in inflammation and oncology research , while others have demonstrated pronounced cytotoxicity against human cancer cell lines such as breast MCF-7 and liver HepG2 . The structural motif of the chromeno[2,3-d]pyrimidine core is synthetically versatile, accessible via efficient one-pot multi-component reactions or solvent-free cyclization techniques , enabling rapid library generation for structure-activity relationship (SAR) studies. This particular derivative, featuring ethyl and phenethyl substituents, is designed for researchers exploring the impact of lipophilic side chains on compound bioavailability, target binding affinity, and overall pharmacological profile. It is supplied as a high-purity compound strictly for research use only (RUO) and is intended for in vitro biological screening, mechanism of action studies, and as a key intermediate in the development of novel therapeutic agents. It is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-ethyl-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-2-17-22-20-18(19(24)15-10-6-7-11-16(15)26-20)21(25)23(17)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMNAPQIWVNYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multicomponent reactions (MCRs), which are highly efficient and versatile. One common method involves the reaction of 2-amino-4H-1-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating . Another method includes the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3) .

Industrial Production Methods

Industrial production of 2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione may involve large-scale multicomponent reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its ethyl and phenethyl substituents or the pyrimidine-dione moiety. Key findings include:

Oxidizing Agent Conditions Product Yield Reference
KMnO₄Acidic aqueous solution2-carboxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione68%
CrO₃Acetic acid, reflux3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5,8-trione72%

Oxidation of the ethyl group generates carboxylic acid derivatives, while chromene ring oxidation introduces additional carbonyl groups .

Reduction Reactions

Reductive modifications target the pyrimidine-dione system or unsaturated side chains:

Reducing Agent Conditions Product Yield Reference
NaBH₄Ethanol, 25°C2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-diol58%
LiAlH₄Dry THF, reflux2-ethyl-3-phenethyl-3,4,5,6-tetrahydrochromeno[2,3-d]pyrimidine41%

NaBH₄ selectively reduces carbonyl groups to hydroxyls, while LiAlH₄ achieves full saturation of the pyrimidine ring .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions on the chromene or pyrimidine rings:

3.1. Nucleophilic Substitution

Reaction with amines or thiols under basic conditions:

  • Example : Treatment with methylamine in DMF yields 5-methylamino-2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione (Yield: 63%) .

3.2. Electrophilic Substitution

Halogenation using Cl₂ or Br₂ in acetic acid produces 6-halo derivatives (e.g., 6-bromo substitution at 85°C, Yield: 71%).

Multi-Component Reactions (MCRs)

The compound participates in MCRs to form spirocyclic and fused heterocycles. A notable example:

Reaction Scheme :

  • Reactants :

    • 2-Ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

    • Malononitrile

    • 1,3-Dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

  • Catalyst : PVPy-IL-B-SO₃H (5 mol%)

  • Conditions : Ultrasonic irradiation, 60°C, 25 min

  • Product : Spiro[indoline-3,5′-pyrano[2,3-d]pyrimidine] derivative

  • Yield : 89%

Mechanistic Pathway :

  • Knoevenagel condensation between malononitrile and the chromeno-pyrimidine-dione.

  • Michael addition of the enolic pyrimidine-trione to the intermediate.

  • Cyclization and tautomerization to form the spiro product .

Catalytic Modifications

Green chemistry approaches using ionic liquids enhance reaction efficiency:

Catalyst Reaction Type Temperature Time Yield Reference
PVPy-IL-B-SO₃HSpirocyclization60°C25 min89%
SiO₂-NH₂Friedländer annulation80°C4 hr76%

Stability and Degradation

The compound decomposes under prolonged UV exposure or strong acidic/basic conditions:

  • UV Degradation : Forms 3-phenethyl-4H-chromen-4-one and pyrimidine fragments after 48 hours.

  • Acidic Hydrolysis (6M HCl, reflux): Cleaves the pyrimidine-dione ring, yielding 2-ethylphenethylamine and chromene-carboxylic acid .

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new derivatives with enhanced properties.

Biological Activities

Research indicates that 2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione exhibits significant biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains .
  • Antiviral Activity : The compound has been explored for its potential efficacy against viral infections, particularly in inhibiting viral replication mechanisms .
  • Anticancer Potential : Preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation, positioning it as a candidate for anticancer drug development .

Medicinal Chemistry

Due to its biological activities, 2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is being investigated as a lead compound for the development of new therapeutic agents. Its derivatives are synthesized and tested for improved efficacy and reduced toxicity in preclinical models .

Industrial Applications

The unique properties of 2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione make it valuable in industrial applications:

  • Material Science : The compound is being explored for its potential use in developing new materials with specific chemical properties.
  • Chemical Processes : It can be utilized in catalytic processes due to its ability to participate in various chemical reactions without significant degradation .

Case Study 1: Anticancer Activity

A study published in the Royal Society of Chemistry highlighted the synthesis and evaluation of pyrano[2,3-d]pyrimidine derivatives as PARP inhibitors. The findings demonstrated that specific derivatives exhibited potent anticancer activity by inhibiting cancer cell growth in vitro .

Case Study 2: Antimicrobial Studies

Research conducted on the antimicrobial effects of chromeno-pyrimidines indicated that derivatives of 2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria. This research underscores the compound's potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Chromeno-Pyrimidine Derivatives

a. 2-(3-Nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione ()

  • Structural Difference : The 3-nitrophenyl group at position 2 introduces strong electron-withdrawing effects, contrasting with the ethyl group in the target compound.
  • Implications : The nitro group may enhance reactivity in electrophilic substitution reactions and improve binding to electron-deficient biological targets. However, it could reduce metabolic stability compared to the ethyl group .

b. 3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine ()

  • Structural Difference: Amino, hydroxy, and imino substituents create a polar profile, unlike the hydrophobic ethyl/phenethyl in the target compound.
  • Implications : Hydrogen-bonding capacity may improve target affinity (e.g., anti-tumor activity reported in ), but reduced lipophilicity could limit cellular uptake .

Core Heterocycle Variations

a. Thieno[2,3-d]pyrimidines ()

  • Structural Difference: Replacement of the chromeno benzene ring with a thiophene ring.
  • Implications: Thiophene’s electron-rich nature enhances π-π stacking interactions, contributing to antimicrobial activity (e.g., MIC values reported in ). The chromeno core in the target compound may offer better metabolic stability due to aromatic ring rigidity .

b. Pyrano[2,3-d]pyrimidines ()

  • Structural Difference: A pyran oxygen replaces the chromeno oxygen, altering electronic distribution.
  • Implications: Pyrano derivatives exhibit antibacterial activity, but the chromeno core’s extended conjugation in the target compound may improve UV absorption properties, relevant for photodynamic therapy applications .

Biological Activity

2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound belonging to the chromeno-pyrimidine class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure

The IUPAC name for the compound is 2-ethyl-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione. Its molecular formula is C21H18N2O3C_{21}H_{18}N_{2}O_{3}, and it has a molecular weight of 346.38 g/mol. The compound's structure features a chromeno-pyrimidine framework that contributes to its biological properties.

Structural Formula

InChI 1S C21H18N2O3 c1 2 17 22 20 18 19 24 15 10 6 7 11 16 15 26 20 21 25 23 17 13 12 14 8 4 3 5 9 14 h3 11H 2 12 13H2 1H3\text{InChI 1S C21H18N2O3 c1 2 17 22 20 18 19 24 15 10 6 7 11 16 15 26 20 21 25 23 17 13 12 14 8 4 3 5 9 14 h3 11H 2 12 13H2 1H3}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine derivatives. For instance, compounds derived from this structure have shown significant activity against various bacterial strains including:

Bacterial Strain Activity
Escherichia coli ATCC 25922Moderate
Salmonella typhimurium ATCC 13311Significant
Staphylococcus aureus ATCC 25929Low
Pseudomonas aeruginosa ATCC 27853Significant

In a study conducted by researchers at the University of Tlemcen, several derivatives exhibited potent antibacterial effects, particularly against Bacillus cereus and Pseudomonas aeruginosa . The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Antioxidant Activity

The antioxidant potential of 2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine was evaluated using various assays. Compounds were tested for their ability to scavenge DPPH radicals and reduce iron ions. The results indicated that certain derivatives possess strong antioxidant capabilities:

Compound DPPH Scavenging Activity Iron Reduction Activity
4cHighModerate
4eVery HighHigh

These findings suggest that modifications to the chromeno-pyrimidine structure can enhance antioxidant activity, making these compounds promising candidates for further investigation in oxidative stress-related diseases .

Anticancer Activity

The anticancer properties of 2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine derivatives have also been explored. In vitro studies demonstrated that some derivatives inhibit cell proliferation in cancer cell lines such as A431 (vulvar epidermal carcinoma). The proposed mechanism involves inhibition of specific enzymes associated with cancer cell growth:

  • Enzyme Inhibition : Compounds may inhibit enzymes like PARP (Poly (ADP-ribose) polymerase), which are crucial for DNA repair mechanisms in cancer cells.
  • Cell Cycle Arrest : Certain derivatives induce apoptosis by disrupting the cell cycle.

Case Studies

  • Study on Antibacterial Activity : A study reported by researchers from Algeria demonstrated that specific derivatives showed significant antibacterial activity against a panel of bacteria using the disc diffusion method . Notably, compound 4e exhibited superior activity against Pseudomonas aeruginosa.
  • Antioxidant Evaluation : Another study investigated the DPPH scavenging activity of various derivatives and found that those with halogen substitutions exhibited enhanced antioxidant properties. This study emphasized the importance of structural modifications in increasing biological efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione?

  • Methodological Answer : The compound can be synthesized via heterocyclization reactions using glacial acetic acid and dimethyl sulfoxide (DMSO) as catalysts. A two-step approach is recommended:

Azomethine Derivative Formation : React 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes under reflux in ethanol to form azomethine intermediates.

Cyclocondensation : Treat intermediates with acetic acid/DMSO to yield the chromeno-pyrimidine-dione scaffold. High yields (>80%) are achievable under these conditions .

  • Characterization : Confirm structure via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and IR spectroscopy to validate substituent positions and purity .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer : Use enzyme inhibition assays (e.g., tyrosinase or acetylcholinesterase) with spectrophotometric monitoring. For tyrosinase:

Protocol : Incubate the compound with mushroom tyrosinase (PDB: 2Y9X) and L-DOPA substrate.

Analysis : Measure absorbance at 475 nm to quantify dopachrome formation. Compare IC50_{50} values against kojic acid (reference inhibitor) .

  • Data Interpretation : Compounds with hydroxy or methoxy substituents often show enhanced activity due to metal-ligand interactions in the enzyme’s active site .

Advanced Research Questions

Q. How do substituent modifications influence the compound’s inhibitory activity?

  • Methodological Answer : Conduct a structure-activity relationship (SAR) study by systematically varying substituents at positions 2 and 3:

Electron-Donating Groups : Introduce hydroxy or methoxy groups to enhance metal coordination (e.g., 2,4-dihydroxybenzene fragments increase tyrosinase inhibition by 30–50%) .

Steric Effects : Bulky substituents (e.g., phenethyl) may reduce binding affinity due to steric clashes in the enzyme’s hydrophobic pocket .

  • Validation : Compare docking scores (AutoDock 4.0) and in vitro IC50_{50} values to identify optimal substituents .

Q. How can molecular docking resolve contradictions in activity data across related derivatives?

  • Methodological Answer :

Docking Setup : Use the crystal structure of the target enzyme (e.g., tyrosinase PDB:2Y9X) and parameterize ligands with GAFF force fields.

Interaction Analysis : Identify key binding residues (e.g., His263 for tyrosinase) and quantify hydrogen bonding/van der Waals contributions.

Case Study : Derivatives with hydroxy groups show stronger interactions with Cu2+^{2+} in tyrosinase’s active site, explaining higher activity compared to halogenated analogs .

Q. What strategies mitigate low solubility in biological assays?

  • Methodological Answer :

Prodrug Design : Synthesize phosphate or acetylated derivatives to enhance aqueous solubility.

Co-Solvents : Use DMSO (<1% v/v) or cyclodextrin inclusion complexes to maintain compound stability without cytotoxicity .

  • Validation : Measure solubility via HPLC and confirm bioactivity retention in cell-based assays (e.g., HepG2 or MCF-7 lines) .

Data Analysis and Experimental Design

Q. How to design a robust SAR study for derivatives of this compound?

  • Methodological Answer :

Variable Selection : Prioritize substituents based on electronic (e.g., –OH, –OCH3_3) and steric (e.g., ethyl vs. propyl) properties.

Control Groups : Include reference inhibitors (e.g., kojic acid for tyrosinase) and negative controls (unsubstituted scaffold).

Multivariate Analysis : Use PCA or clustering algorithms to correlate structural features with activity trends .

Q. How to address discrepancies between in silico predictions and in vitro results?

  • Methodological Answer :

Re-Evaluate Docking Parameters : Adjust protonation states and solvation models (e.g., implicit vs. explicit water).

Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics.

Case Study : A derivative with high docking scores but low in vitro activity may exhibit off-target effects, necessitating selectivity profiling .

Tables for Key Data

Derivative Substituents IC50_{50} (Tyrosinase, µM) Docking Score (kcal/mol)
4g2,4-dihydroxy12.3 ± 1.2-9.8
4b3-methoxy25.6 ± 2.1-7.2
UnsubstitutedNone>100-4.5
Data adapted from tyrosinase inhibition studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.